molecular formula C15H20N2O B2358230 N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide CAS No. 852136-98-2

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide

Cat. No. B2358230
CAS RN: 852136-98-2
M. Wt: 244.338
InChI Key: PIMOQIDWTOHMJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such indole derivatives often involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .


Molecular Structure Analysis

The molecular structure of “N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide” is characterized by a benzopyrrole nucleus, which is a characteristic feature of indole compounds. In the crystal structure of similar indole compounds, molecules are linked by weak intermolecular hydrogen bonds and C—H⋯π interactions .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers due to their diverse biological activities . They have been found in many important synthetic drug molecules, which have given valuable insights for treatment and have helped in developing new useful derivatives .


Physical And Chemical Properties Analysis

“this compound” is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. It is stable under normal conditions and does not decompose easily.

Mechanism of Action

The mechanism of action of indole derivatives is often through inhibition of reactive oxygen species (ROS) and inflammation . They have shown potential as serotonin receptor agonists, which makes them promising candidates for the treatment of depression and anxiety .

Safety and Hazards

The safety of “N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide” has been tested in vitro and in vivo studies . It was found to be relatively non-toxic at low doses, and no significant adverse effects were observed .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research should focus on developing more potent and selective analogs of “N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide” that can be used as lead compounds in drug discovery.

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10(2)15(18)16-9-12-5-6-14-13(8-12)7-11(3)17(14)4/h5-8,10H,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOQIDWTOHMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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